molecular formula C16H17F3N4O B2426240 N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1797973-84-2

N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2426240
CAS No.: 1797973-84-2
M. Wt: 338.334
InChI Key: FHGAIMFYWCUCMX-UHFFFAOYSA-N
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Description

“N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a pyrimidinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using reagents like trifluoromethyl iodide under specific conditions.

    Formation of the Benzamide Moiety: The final step involves coupling the pyrimidinyl intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl or dimethylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, amines, and other nucleophiles or electrophiles.

Major Products

    Oxidation Products: May include N-oxides or hydroxylated derivatives.

    Reduction Products: Could be amines or alcohols.

    Substitution Products: Various substituted benzamides or pyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: In the development of novel materials with specific properties.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes.

    Receptor Binding: For studying receptor-ligand interactions.

Medicine

    Pharmacology: As a lead compound in drug discovery for various therapeutic areas.

    Diagnostics: In the development of diagnostic agents.

Industry

    Agriculture: As a potential agrochemical.

    Polymer Science: In the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of “N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and stability, while the dimethylamino group may facilitate its solubility and cellular uptake. The pyrimidinyl moiety can interact with specific active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide
  • N-(6-methylpyrimidin-4-yl)-2-(trifluoromethyl)benzamide
  • N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)-benzamide

Uniqueness

“N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-2-(trifluoromethyl)benzamide” is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability, while the dimethylamino group improves solubility and bioavailability. The pyrimidinyl moiety provides specificity in binding to molecular targets.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-10-8-11(22-15(21-10)23(2)3)9-20-14(24)12-6-4-5-7-13(12)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGAIMFYWCUCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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